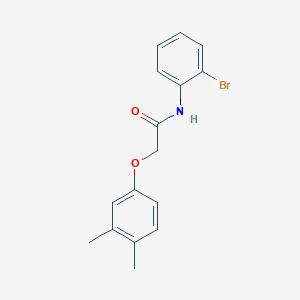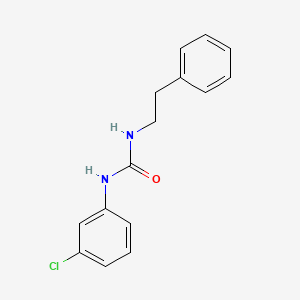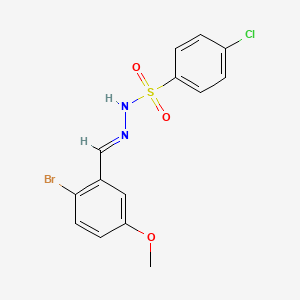
N-(2-bromophenyl)-2-(3,4-dimethylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromophenyl)-2-(3,4-dimethylphenoxy)acetamide, commonly known as BDP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDP is a member of the class of compounds known as arylacetamides, which have been found to exhibit a wide range of biological activities, including anticonvulsant, analgesic, and anxiolytic effects. In
Mechanism of Action
The precise mechanism of action of BDP is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of neuronal activity and has been implicated in the pathophysiology of various neurological disorders. BDP has been found to enhance GABAergic neurotransmission, leading to its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects
BDP has been found to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in animal models of Alzheimer's disease, suggesting that it may have neuroprotective effects. BDP has also been found to have a positive effect on mitochondrial function, which plays an important role in cellular energy production.
Advantages and Limitations for Lab Experiments
One of the main advantages of BDP for lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments involving BDP.
Future Directions
There are several future directions for research involving BDP. One area of interest is its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease. Further studies are needed to elucidate its mechanism of action and to determine its efficacy in human clinical trials. Another area of interest is its potential as a treatment for epilepsy and other neurological disorders. Further studies are needed to determine its safety and efficacy in animal models and human clinical trials. Additionally, BDP may have potential applications in other areas of medicine, such as pain management and anxiety disorders. Further research is needed to explore these potential applications.
Synthesis Methods
The synthesis of BDP involves the reaction of 2-bromophenylamine with 3,4-dimethylphenol in the presence of acetic anhydride and potassium carbonate. The resulting intermediate is then reacted with chloroacetyl chloride to yield BDP. The synthesis method has been optimized to achieve high yields and purity of the compound, making it suitable for use in scientific research.
Scientific Research Applications
BDP has been found to exhibit a range of biological activities, including anticonvulsant, analgesic, and anxiolytic effects. It has also been investigated for its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease. BDP has been shown to have a positive effect on cognitive function and memory in animal models of Alzheimer's disease.
properties
IUPAC Name |
N-(2-bromophenyl)-2-(3,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-11-7-8-13(9-12(11)2)20-10-16(19)18-15-6-4-3-5-14(15)17/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHQAQBCTFJWGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC=CC=C2Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5733892.png)
![4-[(cycloheptylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5733899.png)
![ethyl 2-benzyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5733904.png)
![methyl 4-({[(aminocarbonyl)thio]acetyl}amino)benzoate](/img/structure/B5733906.png)
![4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B5733911.png)
![2-[(4'-cyano-4-biphenylyl)oxy]-N-isopropylacetamide](/img/structure/B5733912.png)



![2-{[4-(2,4-dimethoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5733945.png)
![2-[(2-chlorobenzyl)thio]-5-(2-nitrophenyl)-1,3,4-oxadiazole](/img/structure/B5733950.png)
![3-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylic acid](/img/structure/B5733963.png)

